2,4-Dichloro-7-fluoro-6-nitroquinazoline

Catalog No.
S825888
CAS No.
1007308-75-9
M.F
C8H2Cl2FN3O2
M. Wt
262.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-7-fluoro-6-nitroquinazoline

CAS Number

1007308-75-9

Product Name

2,4-Dichloro-7-fluoro-6-nitroquinazoline

IUPAC Name

2,4-dichloro-7-fluoro-6-nitroquinazoline

Molecular Formula

C8H2Cl2FN3O2

Molecular Weight

262.02 g/mol

InChI

InChI=1S/C8H2Cl2FN3O2/c9-7-3-1-6(14(15)16)4(11)2-5(3)12-8(10)13-7/h1-2H

InChI Key

RUKOBTYGLGOONI-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])F)N=C(N=C2Cl)Cl

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])F)N=C(N=C2Cl)Cl

2,4-Dichloro-7-fluoro-6-nitroquinazoline is a chemical compound belonging to the quinazoline family, characterized by its unique structure that includes two chlorine atoms at positions 2 and 4, a fluorine atom at position 7, and a nitro group at position 6 of the quinazoline ring. This compound is denoted by the molecular formula C8H3Cl2N3O2C_8H_3Cl_2N_3O_2 and has a molecular weight of approximately 244.03 g/mol. It is recognized for its potential applications in various fields, particularly in agrochemicals and pharmaceuticals .

The reactivity of 2,4-dichloro-7-fluoro-6-nitroquinazoline is influenced by its functional groups. The compound can undergo several types of reactions:

  • Electrophilic Substitution: The presence of the nitro group makes the compound susceptible to electrophilic attack, particularly at the positions adjacent to the nitro group.
  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions, leading to various derivatives .
  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, altering the compound's biological activity.

2,4-Dichloro-7-fluoro-6-nitroquinazoline exhibits significant biological activity, particularly as an antimicrobial and antitumor agent. Studies have shown that quinazoline derivatives possess a range of pharmacological properties, including:

  • Anticancer Activity: Certain derivatives have demonstrated effectiveness against various cancer cell lines.
  • Antimicrobial Properties: The compound has been tested against multiple bacterial strains, showing promising results in inhibiting growth .

The synthesis of 2,4-dichloro-7-fluoro-6-nitroquinazoline can be achieved through several methods:

  • Nitration of Quinazoline Derivatives: Starting with 7-fluoroquinazoline, nitration using fuming nitric acid in concentrated sulfuric acid yields the nitro derivative. Subsequent chlorination introduces chlorine atoms at positions 2 and 4 .
  • One-Pot Synthesis: Recent studies have explored eco-efficient one-pot synthesis methods that optimize reaction conditions and enhance yields .
  • Chlorination Reactions: Chlorination can be performed using phosphorus oxychloride or sulfuryl chloride to introduce chlorine substituents effectively .

The applications of 2,4-dichloro-7-fluoro-6-nitroquinazoline are diverse:

  • Agrochemicals: It is utilized in developing herbicides and pesticides due to its biological activity against pests and weeds.
  • Pharmaceuticals: The compound serves as a scaffold for designing new drugs targeting various diseases, particularly cancers and infections.

Interaction studies involving 2,4-dichloro-7-fluoro-6-nitroquinazoline focus on its binding affinity with biological targets. Research indicates that it may interact with specific enzymes or receptors involved in disease pathways. The compound's ability to inhibit certain biological processes makes it a candidate for further pharmacological exploration .

Several compounds share structural similarities with 2,4-dichloro-7-fluoro-6-nitroquinazoline. Here are some notable examples:

Compound NameStructure CharacteristicsSimilarity Index
4-Chloro-6-nitroquinazolineContains a chlorine and nitro group but lacks dichlorination0.92
2,4-Dichloro-6-nitroquinazolineSimilar dichlorination pattern but without fluorine at position 70.98
7-FluoroquinazolineLacks both chlorine substituents but retains the fluorine atom0.91
4-Chloro-7-fluoroquinazolineContains one chlorine and one fluorine; different substitution pattern0.94

These compounds illustrate the uniqueness of 2,4-dichloro-7-fluoro-6-nitroquinazoline in terms of its specific halogenation pattern and potential biological activities.

XLogP3

3.4

Wikipedia

2,4-Dichloro-7-fluoro-6-nitroquinazoline

Dates

Modify: 2023-08-16

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